molecular formula C14H25NO4 B1442448 ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE CAS No. 1001353-86-1

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

Cat. No.: B1442448
CAS No.: 1001353-86-1
M. Wt: 271.35 g/mol
InChI Key: ZWNSAGPRRVZFDV-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 1-Boc-4,4-dimethyl-L-prolinate typically involves the esterification of 1-Boc-4,4-dimethyl-L-proline with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: : While specific industrial production methods are not widely documented, the process likely involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to handle larger volumes and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-Boc-4,4-dimethyl-L-prolinate is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-Boc-L-prolinate: Similar structure but without the 4,4-dimethyl substitution.

    Ethyl 1-Boc-4-methyl-L-prolinate: Similar structure with a single methyl substitution at the 4-position.

Uniqueness: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate is unique due to its 4,4-dimethyl substitution, which can influence its steric and electronic properties. This makes it particularly useful in applications where these properties are critical .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNSAGPRRVZFDV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705288
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001353-86-1
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE
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Reactant of Route 6
ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

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